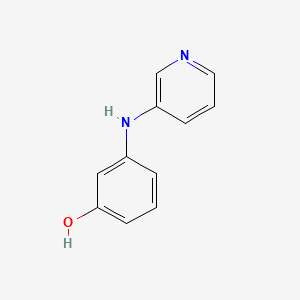
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. Adenosine kinase is an important enzyme in the regulation of adenosine levels in the brain and plays a role in a number of physiological processes. ABT-702 has been the subject of scientific research due to its potential therapeutic applications in a range of neurological and inflammatory disorders.
作用机制
Adenosine kinase is an enzyme that plays a key role in the regulation of adenosine levels in the brain. Adenosine is a neuromodulator that has a number of physiological effects, including the regulation of sleep, pain, and inflammation. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide inhibits adenosine kinase, which leads to an increase in adenosine levels in the brain. This increase in adenosine levels can have a number of physiological effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase adenosine levels in the brain, which can have anti-inflammatory and neuroprotective effects. In addition, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has been extensively studied in animal models and has a well-characterized mechanism of action. However, there are also limitations to the use of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide in lab experiments. It has a relatively short half-life, which can make dosing and timing of experiments challenging. In addition, the effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide can be complex and may vary depending on the specific experimental conditions.
未来方向
There are a number of potential future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide. One area of interest is the potential therapeutic applications of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide in neurological and inflammatory disorders. In addition, there is interest in understanding the molecular mechanisms underlying the effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide on adenosine levels in the brain. Finally, there is interest in developing more potent and selective inhibitors of adenosine kinase that could have even greater therapeutic potential.
合成方法
The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide involves the reaction of 2-chloro-N-(3-methylbutyl)acetamide with 6-amino-1-butyl-2,4-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography.
科学研究应用
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has been investigated for its potential therapeutic applications in a range of neurological and inflammatory disorders. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. In addition, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O3/c1-4-5-7-20-13(17)12(14(22)18-15(20)23)19(11(21)9-16)8-6-10(2)3/h10H,4-9,17H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMKGTYZJYPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCC(C)C)C(=O)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N-(3-methyl-butyl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
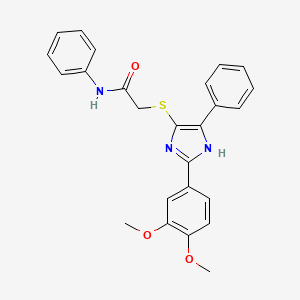
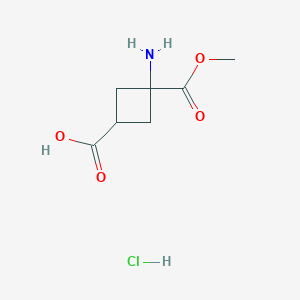
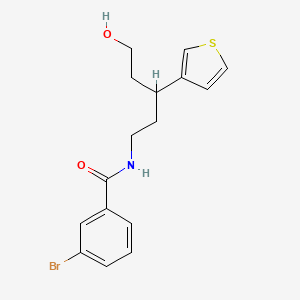
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)
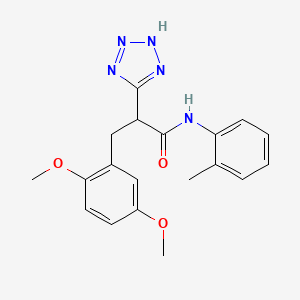
![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)
